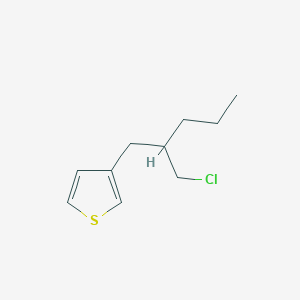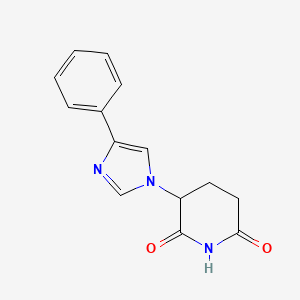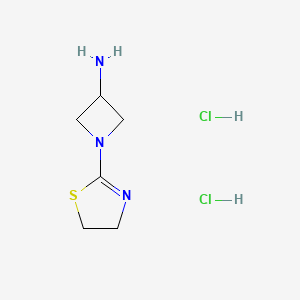![molecular formula C4H6ClFO4S B13481381 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H6ClFO4S. It is known for its reactivity and utility in various chemical processes, particularly in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride typically involves the reaction of propane-1-sulfonyl fluoride with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propane-1-sulfonyl fluoride+Phosgene→3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form propane-1-sulfonyl fluoride and hydrochloric acid.
Reduction: The compound can be reduced to form propane-1-sulfonyl fluoride and other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous solutions are used as reagents, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted propane-1-sulfonyl fluoride derivatives.
Hydrolysis: Propane-1-sulfonyl fluoride and hydrochloric acid.
Reduction: Reduced forms of propane-1-sulfonyl fluoride.
Scientific Research Applications
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonyl derivatives.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is employed in biochemical research to study enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Propane-1-sulfonyl fluoride: A precursor and related compound with similar reactivity.
Chlorosulfonyl isocyanate: Another sulfonyl-containing compound with electrophilic properties.
Methanesulfonyl chloride: A commonly used sulfonylating agent in organic synthesis.
Uniqueness
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is unique due to its dual functional groups (chlorocarbonyl and sulfonyl fluoride), which provide distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C4H6ClFO4S |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
3-fluorosulfonylpropyl carbonochloridate |
InChI |
InChI=1S/C4H6ClFO4S/c5-4(7)10-2-1-3-11(6,8)9/h1-3H2 |
InChI Key |
PGIGJLPZQRESJE-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)Cl)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)


![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)




![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)
